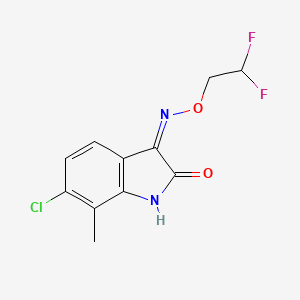
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves multiple steps. One common method includes the oxidation of 1-methylindole using oxidizing agents such as hydrogen peroxide or potassium permanganate . The resulting intermediate is then subjected to further reactions to introduce the chloro and methyl groups, followed by the formation of the oxime derivative through the reaction with 2,2-difluoroethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] can be compared with other indole derivatives, such as:
6-Chloro-1-methyl-1H-indole-2,3-dione: Similar in structure but lacks the oxime group, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity, these compounds have different substituents that alter their function.
The uniqueness of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9ClF2N2O2 |
|---|---|
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-5-7(12)3-2-6-9(5)15-11(17)10(6)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
NNEBQFCYMOPNEP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC\2=C1NC(=O)/C2=N\OCC(F)F)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1NC(=O)C2=NOCC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



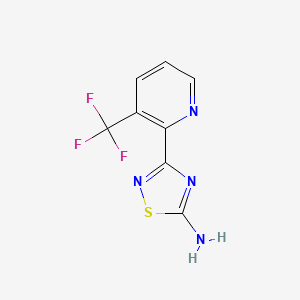
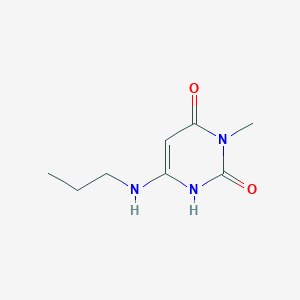
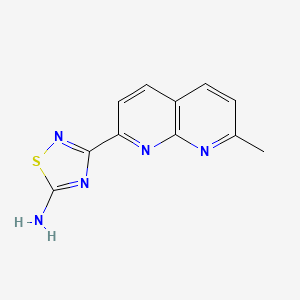
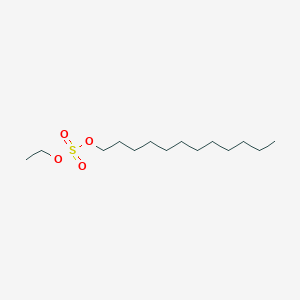
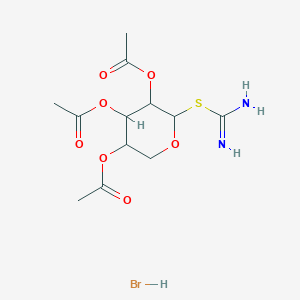
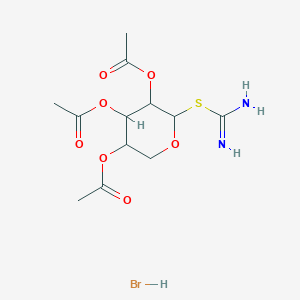

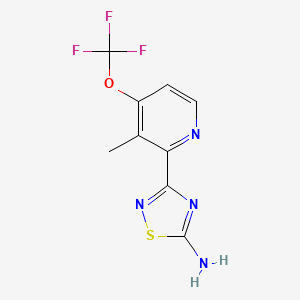

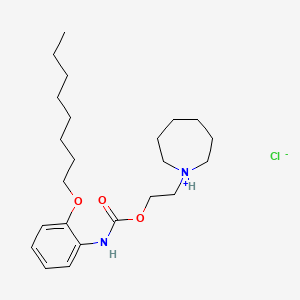
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
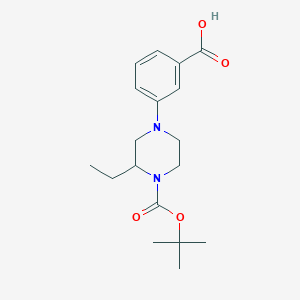
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
